molecular formula C22H22N4O3S B2441553 2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-07-8

2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2441553
CAS No.: 894048-07-8
M. Wt: 422.5
InChI Key: JJLDRLLPQMAFPL-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C 22 H 22 N 4 O 3 S and is a member of the thiazolotriazole chemical class . Compounds featuring the fused thiazolo[3,2-b][1,2,4]triazole scaffold are of significant interest in medicinal chemistry research due to their association with a range of biological and pharmacological properties . Scientific literature indicates that analogous structures have demonstrated potential as subjects for anti-inflammatory research, with some acting as COX-2 and LOX-5 dual inhibitors, a mechanism shared by the known non-steroidal anti-inflammatory drug (NSAID) Darbufelone . Furthermore, this class of molecules has been investigated for other activities, including antitumoral, analgesic, antipyretic, and antimicrobial effects . The structural architecture of these fused heterocyclic systems is characterized by a high degree of coplanarity, which can influence their interaction with biological targets . Researchers may find this compound valuable for probing enzyme inhibition pathways, particularly in the context of lysosomal phospholipase A2 (PLA2G15), as inhibition of this enzyme is a known mechanism for certain cationic amphiphilic drugs and is linked to drug-induced phospholipidosis, a critical area of toxicity screening in drug development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-6-4-7-15(12-14)20-24-22-26(25-20)16(13-30-22)10-11-23-21(27)17-8-5-9-18(28-2)19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLDRLLPQMAFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S and a molecular weight of 422.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazolo derivatives revealed that compounds with similar structures to this compound demonstrated effective inhibition against both bacterial and fungal strains. Specifically:

  • Minimum Inhibitory Concentration (MIC) values were assessed against Staphylococcus aureus and Candida albicans, with promising results indicating effective antimicrobial action .
  • The mechanism of action was suggested to involve inhibition of bacterial fatty acid biosynthesis via targeting enoyl-[acyl-carrier-protein] reductase (FabI), which plays a crucial role in the synthesis of fatty acids necessary for bacterial growth .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Various studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit cytotoxic effects against different cancer cell lines:

  • A study highlighted the cytotoxicity of related thiazolo compounds against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds similar to this compound showed significant potency with IC50 values indicating effective concentration levels .
  • The underlying mechanisms may involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazolo derivatives:

  • Synthesis and Evaluation : One study synthesized multiple thiazolo derivatives and evaluated their antibacterial activity. Among these compounds, those structurally related to this compound demonstrated MIC values comparable to standard antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32
2,3-Dimethoxy...C. albicans32
  • Anticancer Assessment : Another study assessed the anticancer potential of various thiazolo derivatives against MCF-7 cells. The results showed that some derivatives had IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial and fungal strains. Notably:

  • Minimum Inhibitory Concentration (MIC) values were assessed against Staphylococcus aureus and Candida albicans, showing promising antimicrobial action.
  • The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis by targeting enoyl-[acyl-carrier-protein] reductase (FabI), crucial for bacterial growth .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines:

  • Research indicates that compounds with similar thiazolo structures can induce apoptosis in cancer cells through multiple pathways.
  • Molecular docking studies have shown favorable interactions with key proteins involved in cancer progression, suggesting a potential role as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Fac. Pharm. Ankara highlighted the synthesis of various thiazole derivatives and their biological evaluation. It found that compounds similar to 2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide demonstrated enhanced antimicrobial efficacy compared to existing treatments .
  • Anticancer Research : Another investigation focused on the structural modifications of triazole derivatives and their effects on cancer cell viability. The study reported that certain derivatives exhibited potent anticancer activity through mechanisms involving cell cycle arrest and apoptosis .

Chemical Reactions Analysis

Reaction Conditions

Synthesis steps are typically optimized through:

Step Reagents/Conditions Key Considerations
Thiazolo-triazole cyclizationThiourea, α-halocarbonyl compounds, heatSolvent choice (e.g., ethanol, DMF), catalysts (e.g., piperidine)
Amide couplingEDCl/HOBt, DCM/DMF, room temperatureStoichiometry of coupling agents, purification (column chromatography)
MethoxylationCH₃O⁻ (via Na₂CO₃/K₂CO₃), DMF, 80–100°CRegioselectivity control, protection/deprotection strategies

Chemical Transformations

The compound’s structural complexity enables diverse reactivity:

3.1. Substitution Reactions

  • Nucleophilic aromatic substitution : Methoxy groups may act as activating substituents for further derivatization (e.g., introducing halogens or alkyl chains) .

  • Amine modifications : The ethyl linker between the triazole and benzamide could undergo alkylation or acylation.

3.2. Oxidation/Reduction

  • Oxidation : Thiazole rings are susceptible to oxidation (e.g., with KMnO₄), potentially forming sulfoxides or sulfones .

  • Reduction : Triazole rings may undergo selective hydrogenation under catalytic conditions (e.g., H₂/Pd-C) .

3.3. Coupling Reactions

  • Cross-coupling : The triazole ring’s nitrogen atoms could facilitate metal-catalyzed coupling (e.g., Suzuki or Heck reactions) to introduce new substituents .

Characterization Methods

Structural confirmation relies on:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) spectra to identify methoxy, thiazole, and triazole signals.

  • Mass spectrometry : Electron spray ionization (ESI-MS) or MALDI-TOF for molecular weight verification .

  • Infrared spectroscopy : Detection of amide (N-H stretch) and carbonyl (C=O) groups .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like thiazolo-triazole cores. Key steps include:

  • Cyclocondensation : Reacting 5-mercapto-3-phenyl-s-triazole with dicyanooxiranes in methanol under Lewis acid catalysis (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) to form the thiazolo[3,2-b][1,2,4]triazol-6-one scaffold .
  • Amide Coupling : Linking the triazole-thiazole intermediate to 2,3-dimethoxybenzamide via N-alkylation or carbodiimide-mediated coupling. Use of glacial acetic acid as a proton donor and ethanol as a solvent improves cyclization efficiency .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals (>95% purity).

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal Condition (Evidence)Yield Range
CatalystZrCl₄ (vs. Bi(NO₃)₃·5H₂O) 65–78%
SolventMethanol or Ethanol 70–85%
Reaction Time4–6 hours (monitored by TLC)

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., m-tolyl protons at δ 7.2–7.5 ppm, thiazole protons at δ 6.8–7.0 ppm). Discrepancies in chemical shifts may arise from hydrogen bonding or steric effects .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-O of methoxy groups) validate functional groups .
  • X-ray Crystallography : Resolves regioselectivity (e.g., thiazole-triazole fusion angle) and confirms hydrogen-bonded dimers (N–H⋯N interactions) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazolo-triazole core formation be addressed to avoid byproducts?

Methodological Answer: Regioselectivity is influenced by:

  • Catalyst Choice : ZrCl₄ favors thiazolo[3,2-b]triazole formation, while Bi(NO₃)₃·5H₂O may lead to alternative ring systems .
  • Steric Effects : Bulky substituents (e.g., m-tolyl) direct cyclization to the 6-position of the triazole. Computational modeling (DFT) predicts transition-state stability for regiochemical control .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce side reactions by stabilizing intermediates .

Q. Table 2: Regioselectivity Control

CatalystSolventMajor Product (% Yield)Byproduct (%)
ZrCl₄MethanolTarget compound (78%)<5%
Bi(NO₃)₃EthanolAlternative isomer (62%)15%

Q. How can contradictory biological activity data (e.g., antimicrobial assays) be resolved when testing this compound?

Methodological Answer: Contradictions arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion). For example, MIC values may differ due to solvent choice (DMSO vs. water) .
  • Resistance Mechanisms : Test against efflux pump-deficient bacterial strains to isolate intrinsic activity .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) during long-term assays .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., PFOR enzyme inhibition)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model the amide group’s interaction with PFOR’s active site (e.g., hydrogen bonds with Arg228 and π-stacking with Phe125) .
  • MD Simulations : Simulate binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. fluoro) with inhibitory potency (IC₅₀) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • Solvent Effects : Simulate shifts using Gaussian09 with IEFPCM solvent models (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic Effects : Account for conformational flexibility (e.g., rotating methoxy groups) via Boltzmann-weighted averaging .
  • Experimental Artifacts : Check for moisture (hydrolysis of amides) or paramagnetic impurities .

Q. Experimental Design for Biological Evaluation

Q. What in vitro assays are recommended for evaluating anticancer activity?

Methodological Answer:

  • Cell Viability : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) lines. Include positive controls (e.g., doxorubicin) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining. Validate caspase-3 activation via Western blot .
  • Selectivity : Compare IC₅₀ values against non-cancerous HEK-293 cells .

Q. Synthesis of Analogues for SAR Studies

Q. What structural modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Methoxy to Trifluoromethyl : Replace 2,3-dimethoxy with CF₃ groups to reduce CYP450-mediated oxidation .
  • Thiazole Replacement : Substitute thiazole with oxazole to test π-stacking requirements .
  • Prodrug Design : Introduce ester moieties (e.g., ethyl) for sustained release .

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